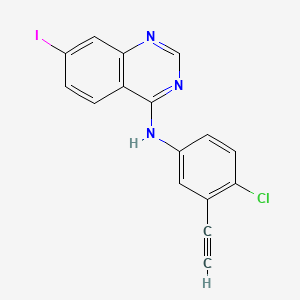
(Rac)-Phorbol-12-(2-methylbutyrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Phorbol-12-(2-methylbutyrate) is a synthetic derivative of phorbol, a natural compound found in the seeds of the Croton tiglium plant Phorbol esters are known for their biological activity, particularly in the activation of protein kinase C (PKC), which plays a crucial role in various cellular processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Phorbol-12-(2-methylbutyrate) typically involves the esterification of phorbol with 2-methylbutyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through techniques such as chromatography.
Industrial Production Methods: Industrial production of (Rac)-Phorbol-12-(2-methylbutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large esterification kettles, where phorbol and 2-methylbutyric acid are combined with a catalyst and refluxed. The product is then purified using industrial-scale chromatography or distillation methods to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (Rac)-Phorbol-12-(2-methylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced phorbol derivatives.
Substitution: The ester group in (Rac)-Phorbol-12-(2-methylbutyrate) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized phorbol derivatives with altered biological activity.
Reduction: Reduced phorbol derivatives with potential changes in biological properties.
Substitution: Substituted phorbol esters with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
(Rac)-Phorbol-12-(2-methylbutyrate) has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in activating protein kinase C and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate cell proliferation and apoptosis.
Industry: Utilized in the development of biochemical assays and as a reference compound in analytical chemistry.
Wirkmechanismus
(Rac)-Phorbol-12-(2-methylbutyrate) exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, modulating cellular processes such as gene expression, cell proliferation, and apoptosis. The specific molecular targets and pathways involved in these effects are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Phorbol-12-myristate-13-acetate (PMA): Another phorbol ester known for its potent PKC activation.
Phorbol-12,13-dibutyrate (PDBu): A phorbol ester with similar biological activity to (Rac)-Phorbol-12-(2-methylbutyrate).
Phorbol-12,13-diacetate (PDA): A phorbol ester with distinct biological properties.
Uniqueness: (Rac)-Phorbol-12-(2-methylbutyrate) is unique due to its specific ester group, which may confer distinct biological properties compared to other phorbol esters. Its ability to activate PKC and modulate cellular processes makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C25H36O7 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate |
InChI |
InChI=1S/C25H36O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h8-9,12,14,16-18,20,26,29-31H,7,10-11H2,1-6H3 |
InChI-Schlüssel |
ATDPVGPMLIBMTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


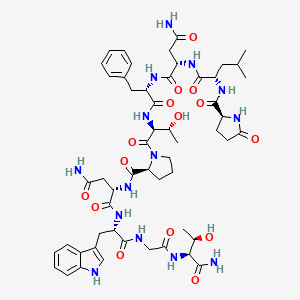

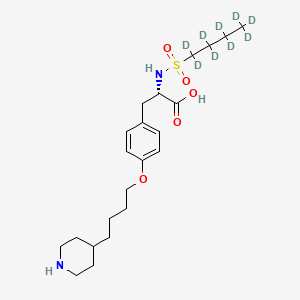
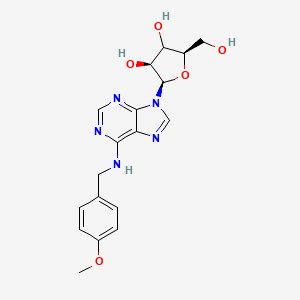
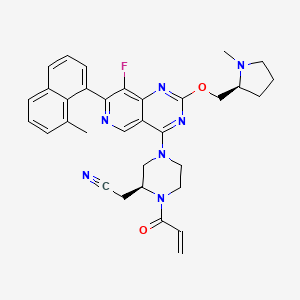
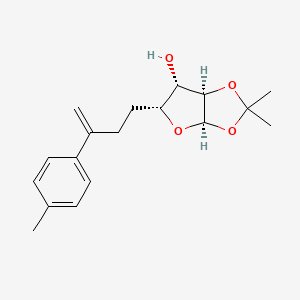
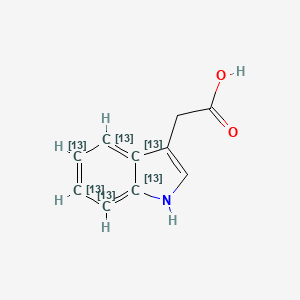
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)



![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
